molecular formula C8H7ClF3NO2S B1350659 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine CAS No. 243643-97-2

2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine

Cat. No.: B1350659
CAS No.: 243643-97-2
M. Wt: 273.66 g/mol
InChI Key: VACOIIVHOIMMEF-UHFFFAOYSA-N
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Description

2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chloroethylsulfonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloroethylsulfonyl chloride with 5-(trifluoromethyl)pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloroethylsulfonyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloroethyl)sulfonyl]-5-methylpyridine
  • 2-[(2-Chloroethyl)sulfonyl]-5-ethylpyridine
  • 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)benzene

Uniqueness

2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine is unique due to the presence of both the chloroethylsulfonyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(2-chloroethylsulfonyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c9-3-4-16(14,15)7-2-1-6(5-13-7)8(10,11)12/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACOIIVHOIMMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381479
Record name 2-[(2-CHLOROETHYL)SULFONYL]-5-(TRIFLUOROMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243643-97-2
Record name 2-[(2-CHLOROETHYL)SULFONYL]-5-(TRIFLUOROMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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